molecular formula C12H14BrNO B13273736 1-(3-Bromophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one

1-(3-Bromophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one

Cat. No.: B13273736
M. Wt: 268.15 g/mol
InChI Key: HGQPRZRKFNJDDE-CMDGGOBGSA-N
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Description

1-(3-Bromophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one is an organic compound with a complex structure that includes a bromophenyl group, a dimethylamino group, and a methylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one typically involves the reaction of 3-bromobenzaldehyde with dimethylamine and acetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-3-(methylamino)-2-methylprop-2-en-1-one: Similar structure but with a methylamino group instead of dimethylamino.

Uniqueness

1-(3-Bromophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one is unique due to the specific combination of functional groups and their positions within the molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one

InChI

InChI=1S/C12H14BrNO/c1-9(8-14(2)3)12(15)10-5-4-6-11(13)7-10/h4-8H,1-3H3/b9-8+

InChI Key

HGQPRZRKFNJDDE-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\N(C)C)/C(=O)C1=CC(=CC=C1)Br

Canonical SMILES

CC(=CN(C)C)C(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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